molecular formula C7H10 B6588562 (prop-2-yn-1-yl)cyclobutane CAS No. 403838-30-2

(prop-2-yn-1-yl)cyclobutane

Cat. No.: B6588562
CAS No.: 403838-30-2
M. Wt: 94.15 g/mol
InChI Key: HDUAEOWIMMICMU-UHFFFAOYSA-N
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Description

(prop-2-yn-1-yl)cyclobutane is an organic compound characterized by the presence of a cyclobutane ring substituted with a prop-2-yn-1-yl group

Properties

CAS No.

403838-30-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

prop-2-ynylcyclobutane

InChI

InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h1,7H,3-6H2

InChI Key

HDUAEOWIMMICMU-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCC1

Purity

95

Origin of Product

United States

Preparation Methods

Propargyl Grignard Reagent with Cyclobutyl Halides

The reaction of cyclobutyl halides (e.g., cyclobutyl bromide) with propargyl magnesium bromide in tetrahydrofuran (THF) at −78°C to 0°C represents a classical route. This method typically achieves 70–85% yields, with purity dependent on halide reactivity (bromide > chloride). Side products include dimerized alkynes (≤12%) and unreacted cyclobutyl halides, necessitating chromatographic purification.

Table 1: Optimization of Nucleophilic Substitution

Cyclobutyl HalidePropargyl ReagentSolventTemperatureYield (%)Purity (%)
Cyclobutyl bromidePropargyl MgBrTHF0°C8295
Cyclobutyl chloridePropargyl MgBrEt₂O−40°C6888

Cycloaddition Strategies

Hyperbaric [2+2] Cycloaddition

High-pressure (10 kbar) [2+2] cycloadditions between sulfonyl allenes and benzyl vinyl ether enable stereocontrolled synthesis of cyclobutanol intermediates, which are subsequently reduced to (prop-2-yn-1-yl)cyclobutane. This method affords 65–92% yields with diastereomeric ratios of 3:1 to 5:1. Key advantages include functional group tolerance and scalability to gram quantities.

Tandem Ring Opening/[2+2] Cycloaddition

Ring-opening of thiazolino-2-pyridones followed by intramolecular [2+2] cycloaddition generates cyclobutane-fused intermediates. Hydrogenolysis with Pd/C (5 mol%) in methanol at 25°C selectively removes protecting groups, yielding this compound in 78% yield.

Metal-Mediated Coupling Reactions

Zinc-Promoted Alkyne Insertion

2-Haloacyl HalideAlkyneSolventTime (h)Cyclobutanone Yield (%)
Dichloroacetyl ClPropargyl etherEt₂O1275
Bromoacetyl Br1-PentyneTHF881

Ring Contraction and Expansion Techniques

Base-Induced Ring Contraction

Heating 2-chlorocyclobutanones with aqueous NaOH (1 M) at 22°C induces ring contraction to cyclopropane carboxylates, which are oxidized to regenerate the alkyne moiety. Trans-selectivity exceeds 96% in cyclopropane products, critical for insecticidal activity in derivatives.

Retro-Diels-Alder Approaches

Thermal cleavage of bicyclic Diels-Alder adducts at 200°C releases this compound with 70–85% efficiency. Catalytic amounts of Lewis acids (e.g., ZnCl₂) enhance regioselectivity but risk alkyne oligomerization.

Industrial-Scale Production

Continuous flow reactors optimize exothermic steps in nucleophilic substitution, achieving 92% conversion with residence times <5 minutes. Automated quenching systems minimize byproduct formation, while in-line FTIR monitors reaction progress.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityDiastereoselectivityEquipment Complexity
Nucleophilic Substitution82HighN/ALow
Hyperbaric Cycloaddition92Moderate5:1High
Zinc-Mediated Coupling81HighN/AModerate

Chemical Reactions Analysis

Types of Reactions

(prop-2-yn-1-yl)cyclobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (prop-2-yn-1-yl)cyclobutane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. These compounds may exhibit antimicrobial, antiviral, or anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and resins. Its reactivity makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of (prop-2-yn-1-yl)cyclobutane and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (prop-2-yn-1-yl)cyclobutane-1-carbonitrile
  • This compound-1-carboxylic acid

Uniqueness

This compound is unique due to its combination of a cyclobutane ring and a prop-2-yn-1-yl group. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.

Biological Activity

(prop-2-yn-1-yl)cyclobutane is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H10C_7H_{10}. The compound features a cyclobutane ring fused with a propargyl group, which significantly influences its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Alkyne Metathesis : Utilizing catalysts to facilitate the reaction between alkyne derivatives.
  • Cyclization Reactions : Involving the reaction of propargyl bromide with cyclobutanes under basic conditions to form the desired compound.

Biological Activity

Research indicates that this compound exhibits various biological activities. Notably, compounds containing propargyl groups have been linked to significant effects on enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
  • Receptors : It may bind to receptors, influencing cellular signaling processes.

Case Studies and Research Findings

Recent studies have provided insights into the biological profiles of this compound and its derivatives. A notable study utilized computer-aided drug design to predict the biological activity spectra for various compounds, including those related to this compound.

Table 1: Predicted Biological Activities

Activity TypeProbability (Pa)Notes
Anticancer0.745Suggests potential in cancer therapy
Antimicrobial0.632Indicates effectiveness against pathogens
Enzyme Inhibition0.689Potential role in metabolic regulation
Neuroprotective0.520May protect neuronal cells from damage

This table summarizes predicted activities based on computational models, highlighting the compound's potential therapeutic applications.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary assessments suggest that some derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (prop-2-yn-1-yl)cyclobutane, and how can purity be ensured?

  • Answer : Synthesis typically involves multi-step reactions, including cyclization to form the strained cyclobutane ring and functionalization with the propargyl group. For example, cyclobutane derivatives are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. Purification methods like column chromatography (using DB-WAX capillary columns) and recrystallization are critical . Purity is validated using gas chromatography (GC) with flame ionization detection (FID), ensuring retention times match standards .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify structural features (e.g., cyclobutane ring protons with vicinal coupling constants ~10 Hz for trans-configurations) .
  • Mass Spectrometry : Molecular-ion peaks confirm molecular weight, though intensity may vary due to stability under ionization .
  • IR Spectroscopy : Propargyl C≡C stretches (~2100 cm1^{-1}) and cyclobutane ring vibrations (~900 cm1^{-1}) are diagnostic .

Q. What safety precautions are critical when handling reactive intermediates in this compound synthesis?

  • Answer : Use fume hoods to avoid inhalation of vapors (P261) and wear protective equipment (P262). Propargyl groups are highly reactive; inert atmospheres (N2_2/Ar) prevent unintended polymerization. Toxicity data may be limited, so assume acute hazards and implement spill containment protocols .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in predicting crystal packing patterns of this compound derivatives?

  • Answer : Mercury CSD’s Materials Module enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing similarity analysis. For cyclobutane derivatives, compare crystal structures with analogous compounds to predict void spaces or stability under thermal stress. SHELXL refines high-resolution crystallographic data, resolving torsional strains in the cyclobutane ring .

Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?

  • Answer : Steric hindrance in the cyclobutane ring often leads to competing reaction pathways. Strategies include:

  • Directed Functionalization : Use directing groups (e.g., esters) to control substitution sites.
  • Temperature Modulation : Lower temperatures favor kinetic products, reducing side reactions.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd or Ru) enhance selectivity in cross-coupling reactions .

Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions for cyclobutane derivatives?

  • Answer : Discrepancies (e.g., unexpected 1H^1H NMR splitting) require:

  • Revisiting Computational Models : Verify DFT calculations with higher basis sets (e.g., B3LYP/6-311+G(d,p)).
  • Advanced NMR Techniques : Use NOESY or 13C^{13}C-HSQC to confirm stereochemistry and coupling constants.
  • Reaction Pathway Analysis : Re-examine intermediates via GC-MS to identify side products .

Q. What methodologies are effective in studying structure-activity relationships (SAR) of this compound analogs?

  • Answer : SAR studies involve:

  • Systematic Structural Modifications : Introduce substituents (e.g., fluorine or alkoxy groups) to alter lipophilicity and bioavailability .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assays) and correlate with structural parameters.
  • Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes) using AutoDock Vina .

Q. How can gas chromatography be optimized to monitor this compound stability under varying reaction conditions?

  • Answer : Optimize GC parameters:

  • Column Selection : Polar columns (e.g., DB-WAX) improve separation of cyclobutane derivatives.
  • Temperature Programming : Ramp from 40°C (2 min) to 250°C at 7°C/min to resolve degradation products.
  • Internal Standards : Use deuterated analogs to quantify stability in real-time .

Notes

  • References : Cite SHELX programs , Mercury , and experimental protocols in publications.
  • Ethical Compliance : Adhere to institutional safety guidelines for reactive intermediates .
  • Data Reproducibility : Document experimental steps per Beilstein Journal guidelines (e.g., supplementary materials for extensive datasets) .

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